molecular formula C35H38Cl2N8O4 B601396 Butyl Itraconazole CAS No. 89848-51-1

Butyl Itraconazole

Cat. No.: B601396
CAS No.: 89848-51-1
M. Wt: 705.65
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Mechanism of Action

Target of Action

Itraconazole Impurity F, also known as Itraconazole Butyl Analog , is a derivative of the parent compound Itraconazole. The primary target of Itraconazole is the fungal cytochrome P450 3A dependent enzyme . This enzyme plays a crucial role in the biosynthesis of ergosterol, a major component of the cell membrane of yeast and fungal cells .

Mode of Action

Itraconazole Impurity F, similar to Itraconazole, is expected to inhibit the fungal cytochrome P450 3A dependent enzyme . This inhibition disrupts the conversion of lanosterol to ergosterol, leading to a decrease in ergosterol synthesis . As a result, the formation of the fungal cell membrane is inhibited , causing disruption in the growth and proliferation of the fungal cells.

Biochemical Pathways

The primary biochemical pathway affected by Itraconazole Impurity F is the ergosterol biosynthesis pathway . By inhibiting the fungal cytochrome P450 3A dependent enzyme, the conversion of lanosterol to ergosterol is disrupted . This leads to a deficiency in ergosterol, a vital component of the fungal cell membrane, thereby affecting the integrity and function of the membrane .

Pharmacokinetics

Itraconazole is well-absorbed and has a broad spectrum of activity . It is also highly efficacious, particularly because its main metabolite, hydroxy-itraconazole, also has considerable antifungal activity . The solubility of Itraconazole has been improved in some formulations, leading to enhanced absorption and bioavailability .

Result of Action

The inhibition of ergosterol synthesis by Itraconazole Impurity F leads to a disruption in the formation of the fungal cell membrane . This results in the impairment of the growth and proliferation of the fungal cells, thereby exerting its antifungal effect.

Biochemical Analysis

Biochemical Properties

Itraconazole Impurity F, similar to Itraconazole, is likely to interact with various biomolecules due to its structural similarity . Itraconazole is known to inhibit the biosynthesis of ergosterol, a major component of the cell membrane of yeast and fungal cells . It is plausible that Itraconazole Impurity F may interact with similar enzymes and proteins involved in this pathway.

Cellular Effects

The specific cellular effects of Itraconazole Impurity F are not well-studied. Given its structural similarity to Itraconazole, it may influence cell function in a similar manner. Itraconazole affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting ergosterol biosynthesis . It’s possible that Itraconazole Impurity F could have similar effects.

Molecular Mechanism

The molecular mechanism of Itraconazole Impurity F is not well-documented. Considering its structural similarity to Itraconazole, it may exert its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Itraconazole is metabolized to several metabolites, including hydroxy-itraconazole, by cytochrome P450 3A4 . It’s possible that Itraconazole Impurity F could be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of itraconazole impurity F involves complex synthetic routes. One method includes dissolving a mixture of itraconazole and L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then subjected to supercritical fluid crystallization to separate out composite particles .

Industrial Production Methods

Industrial production methods for itraconazole impurity F are not extensively documented. the general approach involves the use of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) to isolate and purify the compound from bulk drug products .

Chemical Reactions Analysis

Types of Reactions

Butyl Itraconazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include acetonitrile, methanol, and tetrabutylammonium hydrogen sulfate buffer. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various metabolites and degradation products of itraconazole, such as hydroxy-itraconazole .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl Itraconazole is unique due to its specific molecular structure and the role it plays in the quality control of itraconazole drug products. Its presence and concentration need to be carefully monitored to ensure the safety and efficacy of the final pharmaceutical product .

Properties

IUPAC Name

2-butyl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38Cl2N8O4/c1-2-3-14-45-34(46)44(25-40-45)29-7-5-27(6-8-29)41-15-17-42(18-16-41)28-9-11-30(12-10-28)47-20-31-21-48-35(49-31,22-43-24-38-23-39-43)32-13-4-26(36)19-33(32)37/h4-13,19,23-25,31H,2-3,14-18,20-22H2,1H3/t31-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRHZFCRISNCIN-ZJJOJAIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38Cl2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

705.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89848-51-1
Record name 89848-51-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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